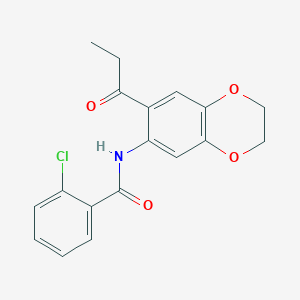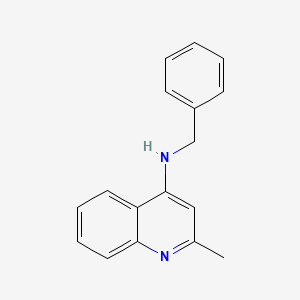![molecular formula C20H21Cl2N3O5S B15153735 1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide](/img/structure/B15153735.png)
1-[(3,4-dichlorobenzyl)sulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-5-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and multiple substituents that contribute to its reactivity and functionality.
Preparation Methods
The synthesis of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-5-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One common synthetic route involves the reaction of 3,4-dichlorobenzylsulfonyl chloride with 2-methyl-5-nitroaniline to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-5-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines, potentially altering the compound’s reactivity and properties.
Substitution: The presence of halogen atoms (chlorine) allows for nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition or receptor modulation is beneficial.
Industry: Its reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-5-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can result in inhibition or activation of the target, depending on the nature of the interaction. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
When compared to similar compounds, 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-5-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and substituents. Similar compounds may include:
3,4-Dichlorobenzylsulfonyl chloride: A precursor in the synthesis of the target compound, known for its reactivity with amines.
2-Methyl-5-nitroaniline: Another precursor, used in the formation of the intermediate compound.
Piperidine-4-carboxylic acid: A key component of the final product, contributing to the compound’s overall structure and reactivity. The uniqueness of 1-[(3,4-DICHLOROPHENYL)METHANESULFONYL]-N-(2-METHYL-5-NITROPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its ability to combine these elements into a single molecule with diverse applications and reactivity.
Properties
Molecular Formula |
C20H21Cl2N3O5S |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methylsulfonyl]-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21Cl2N3O5S/c1-13-2-4-16(25(27)28)11-19(13)23-20(26)15-6-8-24(9-7-15)31(29,30)12-14-3-5-17(21)18(22)10-14/h2-5,10-11,15H,6-9,12H2,1H3,(H,23,26) |
InChI Key |
UIIIZCMYBYLPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B15153653.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate](/img/structure/B15153654.png)

![ethyl 4-[(E)-1H-indol-3-yldiazenyl]benzoate](/img/structure/B15153677.png)
![N-(5-chloropyridin-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B15153687.png)
![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B15153689.png)
![5-{[2-(Benzyloxy)-5-chlorobenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B15153695.png)

![2-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]acetamide](/img/structure/B15153705.png)
![(4S,7S)-4-(4-ethoxyphenyl)-2-phenyl-7-(thiophen-2-yl)-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B15153713.png)
![2-fluoro-N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B15153739.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B15153754.png)

![N-(4-ethylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B15153763.png)
